molecular formula C17H23BrN2O4 B1597137 2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid CAS No. 885273-07-4

2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid

Cat. No.: B1597137
CAS No.: 885273-07-4
M. Wt: 399.3 g/mol
InChI Key: UDCVKKOJQFQQIJ-UHFFFAOYSA-N
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Description

2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid is a chemical compound with significant potential in scientific research and various industrial applications. This compound is characterized by its molecular structure, which includes a piperazine ring, a Boc-protected amine group, and a bromophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid typically involves multiple steps. One common approach is the reaction of 3-bromophenylacetic acid with piperazine in the presence of a coupling agent such as carbodiimide. The Boc-protected piperazine can be obtained by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.

  • Reduction: The Boc-protected amine group can be deprotected to yield the free amine.

  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Deprotection of the Boc group can be achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromophenol derivatives.

  • Reduction: Free amine derivatives.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to investigate cellular processes.

  • Medicine: It has potential as a lead compound in drug discovery and development.

  • Industry: It can be utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

  • 2-(4-Boc-piperazinyl)acetic acid: Similar structure but lacks the bromophenyl group.

  • 2-(3-bromophenyl)acetic acid: Similar structure but lacks the piperazine ring.

  • Boc-protected piperazine derivatives: Similar Boc-protected amine group but different substituents.

Uniqueness: 2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid is unique due to its combination of the piperazine ring and the bromophenyl group, which provides distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications

Properties

IUPAC Name

2-(3-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O4/c1-17(2,3)24-16(23)20-9-7-19(8-10-20)14(15(21)22)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCVKKOJQFQQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376099
Record name (3-Bromophenyl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-07-4
Record name (3-Bromophenyl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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